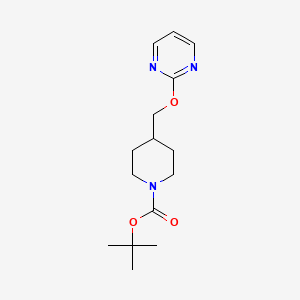

tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a pyrimidin-2-yloxy moiety linked via a methylene group to the piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group. This structure is commonly utilized as a pharmaceutical intermediate or building block in organic synthesis. The compound is typically synthesized through nucleophilic substitution or photoredox-catalyzed reactions, achieving high purity (≥95%) as reported in commercial catalogs .

Properties

Molecular Formula |

C15H23N3O3 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

tert-butyl 4-(pyrimidin-2-yloxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-9-5-12(6-10-18)11-20-13-16-7-4-8-17-13/h4,7-8,12H,5-6,9-11H2,1-3H3 |

InChI Key |

MEANRXONSXAFFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidin-2-yloxy group. The tert-butyl group is then added to the piperidine ring to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions, yielding intermediates for further functionalization.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl in dioxane, 20–25°C, 2–4 hours | 4M HCl | Piperidine hydrochloride derivative (removal of Boc group) | |

| Basic Hydrolysis | NaOH in THF/H₂O, reflux, 6–8 hours | 2M NaOH | Sodium carboxylate intermediate (saponification of ester) |

Key Findings :

-

Acidic hydrolysis selectively cleaves the Boc group without affecting the pyrimidine ring or ether bond.

-

Basic hydrolysis requires prolonged heating but provides a carboxylate intermediate for subsequent reactions.

Alkylation Reactions

The pyrimidine ring undergoes alkylation at electron-deficient positions, enhancing its pharmacological potential.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Pyrimidine Alkylation | NaH in DMF, 0°C to RT, 12–24 hours | Methyl iodide | N-Methylpyrimidine derivative |

Key Findings :

-

Sodium hydride deprotonates the pyrimidine ring, enabling nucleophilic attack by methyl iodide at position 4 or 6.

-

Reactions in DMF yield moderate to high conversions, with purity confirmed via HPLC .

Suzuki Coupling

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions to form biaryl structures.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 24h | Aryl boronic acids | Biaryl-substituted pyrimidine derivatives |

Key Findings :

-

Requires halogenated pyrimidine precursors (e.g., bromo- or iodo-substituted derivatives) for effective coupling.

-

Optimized conditions use Pd(PPh₃)₄ and a 3:1 DME/H₂O solvent system.

Nucleophilic Aromatic Substitution

The pyrimidine ring reacts with nucleophiles under controlled conditions.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Amine Substitution | Et₃N in THF, 60°C, 12 hours | Primary amines | Aminopyrimidine derivatives | |

| Thiol Substitution | K₂CO₃ in DMF, RT, 6 hours | Thiols | Thioether-functionalized pyrimidines |

Key Findings :

-

Electron-withdrawing groups on the pyrimidine enhance reactivity toward amines and thiols.

-

Thiol substitutions proceed faster in polar aprotic solvents like DMF.

Ether Bond Functionalization

The (pyrimidin-2-yloxy)methyl group participates in Mitsunobu reactions and nucleophilic substitutions.

Key Findings :

-

Mitsunobu conditions enable the introduction of diverse alcohols, expanding structural diversity .

-

Sodium hydride facilitates alkylation at the piperidine nitrogen post-Boc deprotection .

Oxidation and Reduction

Controlled redox reactions modify the compound’s electronic properties.

Key Findings :

Scientific Research Applications

Biological Applications

Research indicates that tert-butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate may exhibit several biological activities, including:

- Antiviral Activity : Similar compounds have shown potential as inhibitors of viral infections, particularly in the context of Ebola virus research, where piperidine derivatives have been evaluated for their ability to inhibit viral entry into host cells .

- Antibacterial Properties : The compound's structure suggests potential efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy .

- Neuropharmacological Effects : Piperidine derivatives are often investigated for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Formation of the piperidine ring.

- Introduction of the pyrimidine moiety through nucleophilic substitution.

- Protection and deprotection steps to yield the final product.

Understanding the interaction mechanisms between this compound and its biological targets is crucial for optimizing its therapeutic potential. Studies have focused on its binding affinity and efficacy at various receptors and enzymes.

Several studies have explored the applications of related piperidine compounds in various therapeutic contexts:

- Ebola Virus Inhibition : Research has demonstrated that certain piperidine derivatives can inhibit Ebola virus entry into host cells, suggesting that similar compounds could be developed as antiviral agents .

- Antibacterial Efficacy : Studies have shown that modifications to the piperidine structure can enhance antibacterial activity against resistant strains, indicating potential for development in antibiotic therapies .

- Neuropharmacological Research : Investigations into piperidine derivatives have revealed their potential in modulating neurotransmitter systems, which could lead to new treatments for neurological disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidin-2-yloxy group can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate and analogous compounds:

Key Comparative Insights:

Halogenated derivatives (e.g., bromo, chloro) exhibit enhanced reactivity in cross-coupling reactions, making them valuable for late-stage functionalization . Cyclopropane-containing analogs () demonstrate unique strain-driven reactivity but lower synthetic yields (60–90%) due to purification challenges .

Synthetic Efficiency :

- Photoredox methods () enable radical-based transformations, whereas classical nucleophilic substitution () remains prevalent for heterocycle attachment.

Biological Relevance: Pyrimidine derivatives are often prioritized in drug discovery for their ability to mimic purine/pyrimidine bases in enzyme binding .

Physical Properties: High purity (≥95%) is common across these compounds, facilitating reproducible crystallographic characterization (e.g., via SHELX software, as noted in ) .

Biological Activity

tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 238.29 g/mol

- CAS Number : [1219827-56-1]

The structure includes a piperidine ring substituted with a pyrimidine moiety, which is known to influence its biological interactions.

Anticancer Properties

Recent studies have explored the anticancer potential of pyrimidine derivatives, including those related to this compound. Compounds with similar structures have shown significant activity against various cancer cell lines.

-

Mechanism of Action :

- Inhibition of key signaling pathways involved in cancer progression.

- Induction of apoptosis in cancer cells while sparing normal cells.

- Interaction with specific molecular targets such as matrix metalloproteinases (MMPs), which play a role in tumor metastasis.

-

Case Studies :

- A study reported that pyrimidine derivatives exhibited IC values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .

- Another research highlighted that certain derivatives showed a selectivity index favoring cancer cells over normal cells, suggesting a therapeutic window for clinical applications .

Antimicrobial Activity

Pyrimidine-based compounds have also been evaluated for their antimicrobial properties. The following findings are noteworthy:

- Antibacterial Activity :

-

Mechanism :

- The antibacterial action is believed to stem from interference with bacterial DNA synthesis or protein function, although specific pathways remain under investigation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent.

| Property | Value |

|---|---|

| Absorption | Moderate |

| Distribution | High volume of distribution |

| Metabolism | Hepatic |

| Excretion | Renal |

| Toxicity | Low (specific studies needed) |

Studies indicate that the compound is metabolized primarily in the liver, with renal excretion being the main route of elimination. Toxicity assessments show low adverse effects at therapeutic doses, but comprehensive toxicological evaluations are necessary for clinical applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for tert-butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : A common route involves nucleophilic substitution of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-chloropyrimidine. Sodium hydride in tetrahydrofuran (THF) at 5°C initiates deprotonation, followed by 18-hour stirring at room temperature for coupling . Purification via flash column chromatography yields the product. Optimization strategies include adjusting stoichiometry (e.g., 1.3 equivalents of 2-chloropyrimidine) and monitoring reaction progress via TLC or LC-MS.

Q. What spectroscopic techniques confirm the structural identity of this compound?

- Key Data :

- ¹H/¹³C NMR : Peaks for the tert-butyl group (~1.4 ppm, 9H), piperidine protons (δ 3.0–4.2 ppm), and pyrimidine aromatic protons (δ 8.3–8.6 ppm) .

- FT-IR : Stretching vibrations for C=O (1690–1720 cm⁻¹) and C-O-C (1250–1270 cm⁻¹) .

- MS : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~323.3 g/mol) .

Q. What safety protocols are critical during handling?

- Recommendations :

- Use P95/P1 respirators for low exposure; OV/AG/P99 respirators for higher concentrations .

- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Store in sealed containers at 2–8°C, away from strong oxidizers (e.g., peroxides) .

Q. How stable is this compound under varying storage conditions?

- Stability Profile : Stable at room temperature in inert atmospheres but degrades upon prolonged exposure to moisture or light. Avoid temperatures >40°C to prevent Boc-group cleavage .

Advanced Research Questions

Q. How do DFT calculations enhance structural understanding of this compound?

- Computational Insights :

- B3LYP/6-311+G(2d,p) optimization aligns with XRD data, confirming bond lengths (e.g., C-O: 1.36 Å) and angles .

- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic regions (pyrimidine oxygen) and electrophilic zones (piperidine nitrogen) for reactivity prediction .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate moderate kinetic stability, suitable for functionalization .

Q. What role does this compound play in PROTAC synthesis?

- Application : Serves as a linker in PDEδ-targeting PROTACs, enabling ternary complex formation between E3 ligases and oncogenic targets. Modifications (e.g., sulfonamide addition) improve binding affinity and proteasomal degradation efficiency .

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

- Resolution Strategy :

- Compare experimental XRD bond distances with DFT-optimized geometries to identify discrepancies (e.g., torsional angles).

- Use solvent-effect corrections in DFT (e.g., PCM model) to better match NMR chemical shifts .

Q. What synthetic modifications improve its utility in medicinal chemistry?

- Derivatization Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.